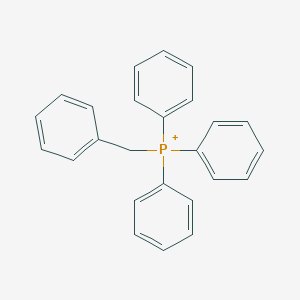

Benzyl(triphenyl)phosphonium

Übersicht

Beschreibung

Benzyltriphenylphosphonium compounds are a class of organophosphorus compounds with a phosphonium center bearing a benzyl group and three phenyl groups. These compounds are versatile intermediates in organic synthesis, often used for the generation of radicals and as precursors in various chemical transformations.

Synthesis Analysis

The synthesis of benzyltriphenylphosphonium salts can be achieved through the reaction of triphenylphosphine with benzyl bromide, as demonstrated in the preparation of benzyltriphenylphosphonium bromide . This reaction typically yields colorless crystals that can be further reacted with elemental bromine to produce compounds with different anionic counterparts, such as the linear, slightly asymmetrical Br3- anions found in the red crystals of a brominated derivative .

Molecular Structure Analysis

The molecular structure of benzyltriphenylphosphonium compounds has been elucidated using X-ray crystallography. For instance, the crystal structure of benzyl(2-methoxyphenyl)diphenylphosphonium bromide reveals a near-tetrahedral geometry around the phosphorus center, with an average P-C bond distance indicative of the phosphonium ion's configuration . The oxygen atom of the methoxy group is trans to the alkyl carbon atom of the benzyl group, suggesting a weak bonding interaction between phosphorus and oxygen .

Chemical Reactions Analysis

Benzyltriphenylphosphonium salts are known to undergo various chemical reactions. They can act as alkyl radical precursors under photoredox catalysis, leading to the formation of C-C or C-H bonds . These radicals can be generated by pulse radiolysis, where the benzyl radical and triphenylphosphine are formed . Additionally, benzyltriphenylphosphonium salts can participate in cross-benzoin reactions, where they react with aldehydes to provide coupling products . They are also used in the iodination of aromatic compounds, providing high yields of iodo products .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyltriphenylphosphonium compounds are influenced by their molecular structure. These compounds are generally stable and can be stored for extended periods without loss of activity . They are soluble in various organic solvents, which facilitates their use in different chemical reactions . For example, benzyltriphenylphosphonium peroxymonosulfate is an efficient reagent for the oxidation of alcohols under solvent-free conditions , and for the dethioacetalization of 1,3-dithiolanes and 1,3-dithianes in aprotic solvents . Moreover, benzyltriphenylphosphonium peroxodisulfate is effective for the oxidative deprotection of various ethers and acetals under non-aqueous and aprotic conditions .

Wissenschaftliche Forschungsanwendungen

Organische Synthese

BTP wird häufig als Wittig-Reagenz in der organischen Synthese verwendet, insbesondere bei der Bildung von C=C-Bindungen . Es ist an der Wittig-Reaktion beteiligt, einem Verfahren zur Umwandlung von Carbonylgruppen in Alkene, eine Transformation, die bei der Synthese komplexer organischer Moleküle eine zentrale Rolle spielt. Diese Anwendung ist entscheidend für die Herstellung bioaktiver Moleküle und Pharmazeutika .

Katalyse

In der Katalyse dienen BTP-Salze unter photoredox-Bedingungen als Alkylradikalvorläufer . Sie erleichtern die Bildung von C–C- und C–H-Bindungen, die grundlegende Reaktionen bei der Entwicklung neuer chemischer Entitäten sind. Dies hat Auswirkungen auf die Synthese von Naturprodukten und die Entwicklung neuartiger katalytischer Prozesse.

Analytische Chemie

BTP-Verbindungen werden in der analytischen Chemie als Phasentransferkatalysatoren eingesetzt. Sie ermöglichen den Transfer eines Reaktanten von einer Phase in eine andere, in der die Reaktion stattfindet, wodurch die Effizienz und Selektivität chemischer Analysen verbessert werden .

Umweltwissenschaften

In den Umweltwissenschaften werden BTP-Derivate auf ihr Potenzial in Anwendungen der grünen Chemie untersucht. Sie werden als Alternativen zu flüchtigen organischen Verbindungen in Verfahren wie Lösungsmittelextraktion und Abfallbehandlung untersucht, um die Umweltbelastung zu minimieren .

Pharmazeutika

BTP spielt eine Rolle in der Pharmazie, insbesondere bei der Herstellung von Wittig-Salzen unter Mikrowellenbestrahlung, die Vorläufer für verschiedene bioaktive Verbindungen sind . Diese Salze sind wichtig für die Synthese von Pharmazeutika mit hoher Reinheit und Ausbeute.

Nanotechnologie

BTP spielt eine wichtige Rolle in der Nanotechnologie, insbesondere bei der Synthese von nanostrukturierten Materialien. Seine Derivate können als Stabilisierungsmittel oder als Strukturkomponenten bei der Herstellung von Nanoverbundwerkstoffen mit einzigartigen Eigenschaften für fortschrittliche technologische Anwendungen wirken .

Wirkmechanismus

Target of Action

Benzyl(triphenyl)phosphanium, also known as Benzyltriphenylphosphonium, primarily targets the carbonyl group of aldehydes or ketones . The carbonyl carbon atom in these groups carries a partial positive charge, making it susceptible to nucleophilic attack .

Mode of Action

Benzyltriphenylphosphonium acts as a Wittig reagent , which is a type of phosphorus ylide . The compound interacts with its targets (aldehydes or ketones) through a series of steps:

- The nucleophilic carbon of the phosphorus ylide attaches to the electrophilic carbon of the carbonyl group .

- The electrons from the carbon-oxygen pi bond form a sigma bond with the positively charged phosphorous atom, generating a cyclic intermediate known as an oxaphosphetane .

- This oxaphosphetane then decomposes to form the final product, an alkene, and triphenylphosphine oxide .

Biochemical Pathways

The primary biochemical pathway affected by Benzyltriphenylphosphonium is the Wittig reaction , a method for alkene synthesis . The compound’s interaction with aldehydes or ketones results in the formation of substituted alkenes . This reaction is particularly useful in organic synthesis due to its ability to form carbon-carbon bonds .

Pharmacokinetics

It’s important to note that the compound is considered hazardous and can cause serious health effects if swallowed or inhaled .

Result of Action

The primary result of Benzyltriphenylphosphonium’s action is the formation of substituted alkenes . This occurs through the Wittig reaction, where the compound interacts with aldehydes or ketones . The reaction is highly valuable in organic synthesis for the preparation of alkenes .

Action Environment

The action of Benzyltriphenylphosphonium is influenced by environmental factors. For instance, the compound should be used only in well-ventilated areas or outdoors due to its hazardous nature . Additionally, it’s very toxic to aquatic life, indicating that its release into the environment should be avoided .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

benzyl(triphenyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22P/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQRPLGZFADFGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166441 | |

| Record name | Benzyltriphenylphosphonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15853-35-7 | |

| Record name | Triphenyl(phenylmethyl)phosphonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15853-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyltriphenylphosphonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015853357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyltriphenylphosphonium | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyltriphenylphosphonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltriphenylphosphonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

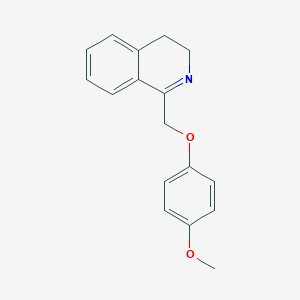

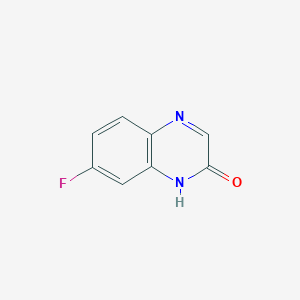

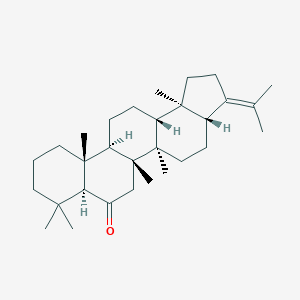

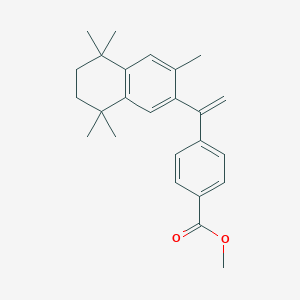

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Benzyltriphenylphosphonium Chloride?

A1: The molecular formula of Benzyltriphenylphosphonium Chloride is C25H22ClP, and its molecular weight is 388.87 g/mol.

Q2: Are there any crystallographic studies available for Benzyltriphenylphosphonium salts?

A2: Yes, the crystal and molecular structure of Benzyltriphenylphosphonium Iodide has been determined. It crystallizes in the P21/c space group. [] This, along with other structural data of various BTPP salts, reveals a consistent "face" orientation of the anion with respect to the tetrahedral phosphonium center. []

Q3: Is Benzyltriphenylphosphonium Chloride stable under ambient conditions?

A3: While specific stability data for Benzyltriphenylphosphonium Chloride under ambient conditions is not provided in the provided research, many BTPP salts, including the chloride, are known to be bench-stable and can be stored for extended periods without significant degradation.

Q4: In what solvents are Benzyltriphenylphosphonium salts typically soluble?

A4: Benzyltriphenylphosphonium salts exhibit solubility in a range of organic solvents, including acetonitrile, chloroform, dichloromethane, carbon tetrachloride, ether, and hexane. The specific solubility can vary depending on the counterion present. [, , ]

Q5: What is the role of Benzyltriphenylphosphonium salts in the Wittig reaction?

A5: Benzyltriphenylphosphonium salts serve as precursors to benzylidenetriphenylphosphorane, a commonly used ylide in the Wittig reaction. This reaction facilitates the formation of alkenes from aldehydes or ketones. [, , ]

Q6: How does the substituent on the benzaldehyde affect the stereochemistry of the alkene product in the Wittig reaction with nitro-benzyltriphenylphosphonium salt?

A6: Research shows that electron-donating substituents on the benzaldehyde favor the E-isomer of the stilbene product, while electron-withdrawing substituents favor the Z-isomer. []

Q7: Can Benzyltriphenylphosphonium salts be used as phase-transfer catalysts?

A7: Yes, Benzyltriphenylphosphonium salts, particularly the chloride and bromide salts, have demonstrated efficacy as phase-transfer catalysts. For instance, they have been successfully employed in the synthesis of N,N-Diethylaniline and stilbene. [, ]

Q8: What other reactions can Benzyltriphenylphosphonium salts catalyze?

A8: Apart from the Wittig reaction, BTPP salts catalyze various transformations, including: * Thioacetalization of carbonyl compounds: Benzyltriphenylphosphonium Tribromide efficiently catalyzes the protection of carbonyl compounds as dithioacetals under mild conditions. [, ] * Tetrahydropyranylation of alcohols: BTPP Tribromide facilitates the protection of alcohols as tetrahydropyranyl ethers using dihydropyran. [] * Oxidation reactions: BTPP salts, when combined with appropriate oxidants like peroxodisulfate or chlorochromate, mediate the oxidation of alcohols, thiols, sulfides, and urazoles. [, , , , ] * Deprotection reactions: BTPP Tribromide can deprotect dithioacetals and trimethylsilyl ethers. [, ]

Q9: Have computational methods been used to study Benzyltriphenylphosphonium salts?

A9: While specific computational studies on Benzyltriphenylphosphonium salts are not mentioned within the provided research abstracts, computational techniques are routinely employed to investigate the properties and reactivity of organophosphorus compounds. These methods include molecular mechanics, quantum chemical calculations, and molecular dynamics simulations.

Q10: How does the counterion influence the reactivity of Benzyltriphenylphosphonium salts?

A10: The counterion significantly affects the solubility and reactivity of BTPP salts. For example, the tribromide salt exhibits higher reactivity compared to the chloride salt in various reactions. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B107589.png)

![[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]azanium chloride](/img/structure/B107593.png)

![1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine](/img/structure/B107595.png)